molecular formula C9H18ClNO2S B15226382 2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride

2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride

Cat. No.: B15226382
M. Wt: 239.76 g/mol
InChI Key: IEEVKWFSNACVOV-UHFFFAOYSA-N
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Description

2-Thia-8-azaspiro[55]undecane 2,2-dioxide hydrochloride is a spirocyclic compound with the molecular formula C₉H₁₇NO₂S It is characterized by a unique spiro structure, which includes a sulfur atom and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen atom in the azaspiro ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced species.

Scientific Research Applications

2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2λ6-Thia-8-azaspiro[5.5]undecane-2,2-dione
  • 2-Thia-8-azaspiro[5.5]undecane

Uniqueness

2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

2λ6-thia-8-azaspiro[5.5]undecane 2,2-dioxide;hydrochloride

InChI

InChI=1S/C9H17NO2S.ClH/c11-13(12)6-2-4-9(8-13)3-1-5-10-7-9;/h10H,1-8H2;1H

InChI Key

IEEVKWFSNACVOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCS(=O)(=O)C2)CNC1.Cl

Origin of Product

United States

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